molecular formula C11H15BrO2 B14422734 2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane CAS No. 82064-58-2

2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane

Cat. No.: B14422734
CAS No.: 82064-58-2
M. Wt: 259.14 g/mol
InChI Key: MJONPAKTJSHXIN-UHFFFAOYSA-N
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Description

2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring compounds containing two oxygen atoms. This particular compound features a brominated pentynyl group and a prop-1-en-2-yl group attached to the dioxolane ring. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a brominated alkyne under specific conditions. For example, the reaction might involve:

    Starting Materials: A dioxolane derivative, 5-bromopent-3-yne, and a base.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) may be used.

    Catalysts: Palladium or copper catalysts are often employed to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous materials like brominated compounds.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

    Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of substituted dioxolanes.

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.

    Biology: Potential use in the development of bioactive compounds or probes.

    Medicine: Exploration as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the bromine atom and the alkyne group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloropent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.

    2-(5-Iodopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.

    2-(5-Bromopent-3-yn-1-yl)-2-(methyl)-1,3-dioxolane: Similar structure but with a methyl group instead of prop-1-en-2-yl.

Properties

CAS No.

82064-58-2

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

2-(5-bromopent-3-ynyl)-2-prop-1-en-2-yl-1,3-dioxolane

InChI

InChI=1S/C11H15BrO2/c1-10(2)11(13-8-9-14-11)6-4-3-5-7-12/h1,4,6-9H2,2H3

InChI Key

MJONPAKTJSHXIN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1(OCCO1)CCC#CCBr

Origin of Product

United States

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